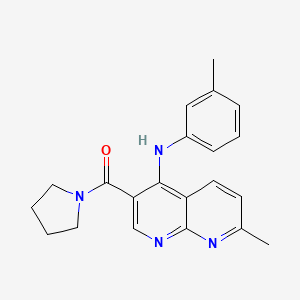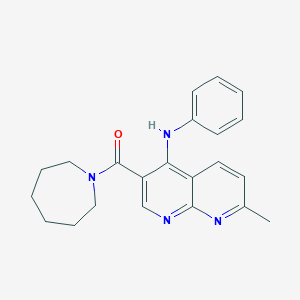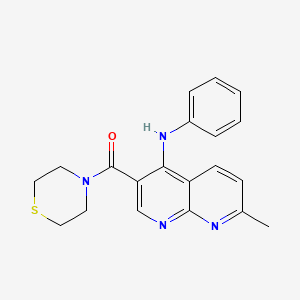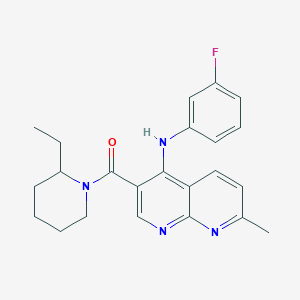![molecular formula C24H26N4O2 B6583990 1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one CAS No. 1251702-73-4](/img/structure/B6583990.png)
1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a compound of notable interest due to its unique structural components and potential applications in various scientific fields. This compound features a complex arrangement that includes an azepane ring, a naphthyridine core, and a phenyl ethanone moiety. These features contribute to its versatility and usefulness in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves multiple steps:
Formation of Azepane Ring: Starting from simple amine precursors, the azepane ring is typically formed through cyclization reactions.
Naphthyridine Synthesis: This part of the molecule can be synthesized via condensation reactions involving pyridine derivatives.
Coupling Reaction: The azepane and naphthyridine intermediates are coupled using amide bond formation techniques.
Phenyl Ethanone Integration:
Industrial Production Methods: Industrial production may employ similar steps but on a larger scale with optimizations for yield and purity, involving high-throughput synthesis and automated reaction systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the phenyl ethanone moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the naphthyridine core, potentially leading to dihydronaphthyridine derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidized derivatives at the phenyl ethanone group.
Dihydronaphthyridine derivatives.
Functionalized azepane and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules, especially in the field of medicinal chemistry.
Medicine: Explored for its potential use in drug development, particularly for its role as a pharmacophore in designing new therapeutic agents.
Industry: May serve as a specialty chemical in the production of advanced materials or fine chemicals.
Mechanism of Action
Mechanism: The compound's effects are typically mediated through interactions with biological macromolecules such as proteins and nucleic acids. It may act by binding to specific sites on these molecules, altering their function.
Molecular Targets and Pathways:
Proteins: Can bind to enzyme active sites or receptor proteins, influencing their activity.
Pathways: Involves modulation of signal transduction pathways, potentially affecting cellular processes like apoptosis or cell proliferation.
Comparison with Similar Compounds
1-(3-{[3-(Morpholin-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one: This similar compound replaces the azepane ring with a morpholine ring, potentially altering its chemical reactivity and biological activity.
1-(3-{[3-(Piperidin-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one: Here, the azepane ring is substituted with a piperidine ring, which may affect its interaction with biological targets.
That’s the breakdown! It’s impressive what a single compound can do, right? Do you have a specific part you’d like to dive deeper into?
Properties
IUPAC Name |
1-[3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-10-11-20-22(27-19-9-7-8-18(14-19)17(2)29)21(15-25-23(20)26-16)24(30)28-12-5-3-4-6-13-28/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGBXLMHFVURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)C)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide](/img/structure/B6583914.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B6583921.png)
![2-(4-fluorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583923.png)
![2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583931.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6583941.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6583946.png)
![1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6583948.png)
![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6583953.png)


![N-[4-(benzyloxy)phenyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B6583984.png)



